![molecular formula C10H11N3O B12535088 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole CAS No. 796034-32-7](/img/structure/B12535088.png)
4-[(Benzyloxy)methyl]-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Benzyloxy)methyl]-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a benzyloxy methyl group. The 1,2,3-triazole moiety is known for its stability and unique chemical properties, making it a valuable scaffold in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as improved reaction control, higher yields, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include benzaldehyde derivatives, dihydrotriazole derivatives, and various substituted triazoles.
科学的研究の応用
4-[(Benzyloxy)methyl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in bioconjugation techniques to label biomolecules.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
類似化合物との比較
- 1-Benzyl-1H-1,2,3-triazole
- 4-Benzyl-2H-1,2,3-triazole
- 4-Phenyl-2H-1,2,3-triazole
Uniqueness: 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole is unique due to the presence of the benzyloxy methyl group, which imparts distinct chemical properties and reactivity. This substitution enhances its stability and makes it a versatile intermediate for further functionalization .
特性
CAS番号 |
796034-32-7 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
4-(phenylmethoxymethyl)-2H-triazole |
InChI |
InChI=1S/C10H11N3O/c1-2-4-9(5-3-1)7-14-8-10-6-11-13-12-10/h1-6H,7-8H2,(H,11,12,13) |
InChIキー |
LFLLVPOPEKUFRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


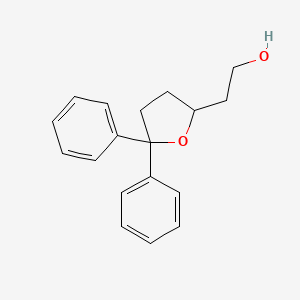
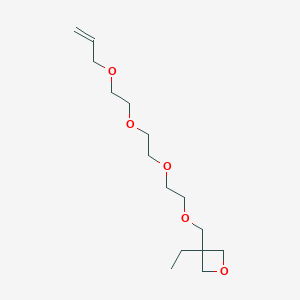
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
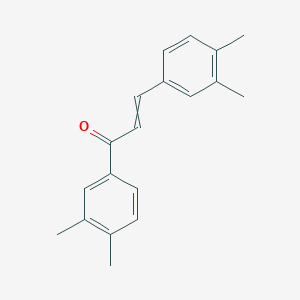
![carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B12535041.png)

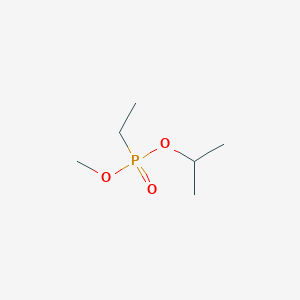
![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
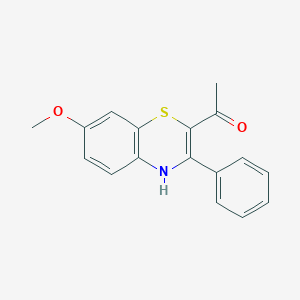
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
